molecular formula C22H23ClN2O3S B2411771 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 850932-95-5

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2411771
CAS No.: 850932-95-5
M. Wt: 430.95
InChI Key: LETKPHSZLAQHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a sulfonyl group and a piperidine moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)29(27,28)16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETKPHSZLAQHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the indole core, the introduction of the sulfonyl group, and the attachment of the piperidine moiety. One common synthetic route involves the following steps:

Chemical Reactions Analysis

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects. The sulfonyl group and piperidine moiety further enhance the compound’s binding affinity and specificity, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one can be compared with other indole derivatives, such as:

Biological Activity

The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
  • Chlorophenyl Group Introduction : Utilizes Friedel-Crafts alkylation with 4-chlorobenzyl chloride.
  • Sulfonylation : The indole derivative undergoes sulfonylation using sulfonyl chlorides under basic conditions.
  • Piperidine Introduction : Final coupling with piperidine derivatives to yield the target compound.

This multi-step process highlights the complexity of synthesizing biologically active compounds and the importance of optimizing each reaction step for yield and purity.

The biological activity of the compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. The sulfonamide moiety is particularly significant due to its established role in pharmacology:

  • Enzyme Inhibition : Compounds with sulfonamide groups have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
  • Receptor Modulation : The indole structure may facilitate binding to specific receptors, potentially influencing neurotransmitter pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antibacterial Activity

Studies have demonstrated moderate to strong antibacterial effects against various strains, including:

  • Salmonella typhi
  • Bacillus subtilis

Inhibition assays have shown IC50 values indicating effective concentrations for bacterial growth inhibition.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and urease. Data from studies suggest:

  • Strong inhibitory activity against urease, with some derivatives showing IC50 values as low as 2.14±0.003 M2.14\pm 0.003\,\text{ M} for selected compounds .
CompoundIC50 (µM)Target Enzyme
7l2.14Urease
7m0.63Urease
7n-AChE

Case Studies

A notable study synthesized a series of compounds related to this structure, assessing their pharmacological profiles. The findings indicated that derivatives containing the piperidine moiety were associated with anesthetic activity and potential therapeutic effects in controlling plasma glucose levels .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step organic reactions :

Indole Derivative Preparation : Start with the alkylation of 1H-indole using 4-chlorobenzyl bromide to introduce the 4-chlorophenylmethyl group .

Sulfonylation : React the indole intermediate with a sulfonyl chloride (e.g., chlorosulfonic acid) under controlled conditions (0–5°C, inert atmosphere) to introduce the sulfonyl moiety .

Piperidine Coupling : Use nucleophilic acyl substitution with a piperidine derivative and a ketone precursor (e.g., bromoacetylpiperidine) in the presence of a base like triethylamine .
Key Reagents : Sulfonyl chlorides, alkyl halides, and catalysts such as Pd(PPh₃)₄ for coupling steps .

Basic: What analytical techniques are critical for confirming the structure and purity of the compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., sulfonyl, piperidine) and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., analogs in ) .

Advanced: How can reaction conditions be optimized to improve yield during sulfonylation?

  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-sulfonylation) .
  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reagent solubility .
  • Catalyst Optimization : Employ Lewis acids like AlCl₃ to accelerate sulfonyl group activation .
  • Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) to isolate the sulfonylated intermediate .

Advanced: What strategies resolve contradictions in reported biological activities?

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Structural Analogs : Compare activities of derivatives (e.g., pyridazine or triazole-modified analogs in ) to identify critical pharmacophores .

Advanced: What computational methods predict binding affinity with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors due to indole-piperidine motifs) .
  • QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data from analogs .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .

Basic: What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact; seek medical attention for persistent irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.